N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide
Description
N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is a synthetic organic compound. It is characterized by its unique structure, which includes a morpholine ring, a pyrazole moiety, and a carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-12(2)4-5-16-15(20)18-6-7-21-14(10-18)11-19-9-13(3)8-17-19/h4,8-9,14H,5-7,10-11H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJCFPOTDZION-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(CCO2)C(=O)NCC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the morpholine ring via a suitable linker.
Formation of the Carboxamide Group: This involves the reaction of the intermediate compound with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the oxidation of the methyl groups to form corresponding alcohols or ketones.
Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbut-2-enyl)-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide: can be compared with other morpholine derivatives, pyrazole-containing compounds, and carboxamides.
Unique Features: Its unique combination of functional groups might confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
List of Similar Compounds
Morpholine derivatives: N-methylmorpholine, N-ethylmorpholine.
Pyrazole-containing compounds: 4-methylpyrazole, 3,5-dimethylpyrazole.
Carboxamides: N-methylacetamide, N-ethylbenzamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
